

Syntide 2 Trifluoroacetate: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Syntide 2 trifluoroacetate is a synthetic peptide that has become an invaluable tool in cellular signaling research. Its primary utility lies in its role as a substrate for several key protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). This guide provides an in-depth overview of the fundamental properties of Syntide 2 trifluoroacetate, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Core Properties of Syntide 2 Trifluoroacetate

Syntide 2 is a 15-amino acid peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH[1][2]. The trifluoroacetate salt form enhances its stability and solubility.

Physicochemical and Biological Characteristics



Property	Value	Source(s)
Molecular Formula	C68H122N20O18 (peptide)	[1][2][3]
Molecular Weight	1507.8 g/mol (peptide)	[1][2][3]
Molecular Formula (TFA Salt)	C70H123F3N20O20	[4]
Molecular Weight (TFA Salt)	1621.84 g/mol	[4]
Amino Acid Sequence	Pro-Leu-Ala-Arg-Thr-Leu-Ser- Val-Ala-Gly-Leu-Pro-Gly-Lys- Lys	[1][2]
Purity	Typically ≥95% by HPLC	[2]
Appearance	White to off-white lyophilized solid	[2][4]
Solubility	Soluble in water (up to 2 mg/ml), DMSO, and 1% acetic acid.[2][4] For aqueous solutions, sonication may be required to achieve higher concentrations.[4][5]	
Storage	Store lyophilized peptide at -20°C or -80°C, protected from moisture and light.[2][4] Peptide solutions are less stable and should be aliquoted and stored at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles. [6]	
Primary Kinase Targets	CaMKII, PKA, Protein Kinase C (PKC)	[7]
Km for CaMKII	~12 µM	[5][8]



Biological Activity and Mechanism of Action

Syntide 2 mimics a phosphorylation site on glycogen synthase, a physiological substrate of CaMKII.[2][7] This makes it an excellent substrate for in vitro kinase assays to measure the activity of CaMKII and other kinases. The threonine residue within the peptide's sequence (Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys) is the primary site of phosphorylation.

The trifluoroacetate (TFA) counter-ion is a remnant of the peptide synthesis process and is generally considered biochemically inert at the concentrations used in most kinase assays. However, it is important to be aware of its presence, as high concentrations of TFA can potentially affect cellular assays.[9]

Experimental ProtocolsIn Vitro CaMKII Kinase Assay

This protocol outlines a non-radioactive, ELISA-based method for measuring CaMKII activity using Syntide 2.

Materials:

- Syntide 2 trifluoroacetate
- Active CaMKII enzyme
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, 1 µM Calmodulin)
- Microtiter plates (pre-coated with a generic protein-binding surface)
- Phospho-Syntide 2 specific antibody
- HRP-conjugated secondary antibody
- TMB substrate



- Stop solution (e.g., 2 M H2SO4)
- Plate reader

Procedure:

- Substrate Coating: Dissolve Syntide 2 in a suitable buffer and coat the wells of a microtiter plate. Incubate and then wash to remove unbound peptide.
- · Kinase Reaction:
 - Prepare a reaction mix containing the kinase buffer, ATP, and the active CaMKII enzyme.
 - Add the reaction mix to the Syntide 2-coated wells.
 - Incubate at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.
- Detection:
 - Wash the wells to remove the kinase and ATP.
 - Add the primary antibody specific for phosphorylated Syntide 2 and incubate.
 - Wash and add the HRP-conjugated secondary antibody. Incubate.
 - Wash and add the TMB substrate. A blue color will develop.
- Quantification:
 - Stop the reaction by adding the stop solution. The color will turn yellow.
 - Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated Syntide 2 and thus the CaMKII activity.

In Vitro PKA Kinase Assay

A similar ELISA-based protocol can be adapted for measuring PKA activity.

Materials:



- Syntide 2 trifluoroacetate
- Active PKA catalytic subunit
- ATP
- PKA kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)
- cAMP (for activation of holoenzyme if not using the catalytic subunit)
- Other materials as listed for the CaMKII assay.

Procedure:

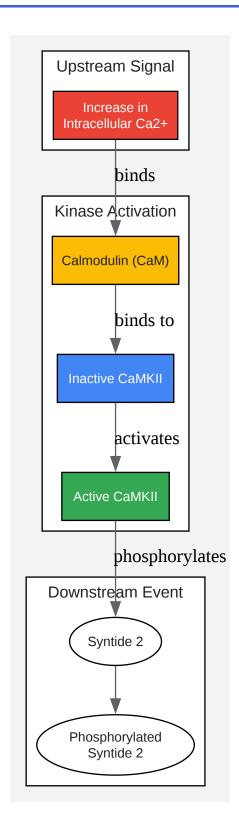
The procedure is analogous to the CaMKII assay, with the following modifications:

- Kinase Activation: If using the PKA holoenzyme, pre-incubate with cAMP to release the active catalytic subunit.
- Kinase Reaction: Use the PKA-specific reaction buffer and the active PKA enzyme.
- Detection: Utilize an antibody that specifically recognizes Syntide 2 phosphorylated by PKA.
 The subsequent steps of detection and quantification remain the same.

Signaling Pathways and Experimental Workflows CaMKII Signaling Pathway

The following diagram illustrates a simplified CaMKII signaling pathway. An increase in intracellular calcium leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII, which in turn phosphorylates downstream substrates like Syntide 2.





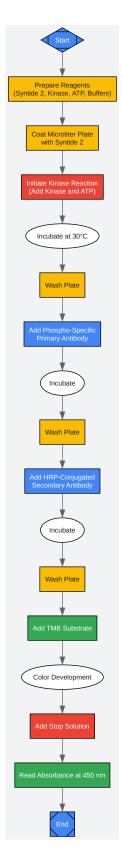
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Simplified CaMKII signaling pathway leading to Syntide 2 phosphorylation.

Experimental Workflow for In Vitro Kinase Assay



The following diagram outlines the logical flow of an in vitro kinase assay using Syntide 2.



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Logical workflow for an in vitro kinase assay using Syntide 2.

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